6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]
Description
Classification and Nomenclature
6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] is a bicyclic spiro compound characterized by a benzofuran moiety fused to a piperidine ring via a single spiro carbon atom. Its IUPAC name reflects the systematic von Baeyer nomenclature for spiro systems:
- IUPAC Name : 6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine]
- CAS Registry Number : 1268521-25-0
- Molecular Formula : C₁₃H₁₆BrNO
- Molecular Weight : 282.18 g/mol
The structural notation "spiro[4.5]" indicates a smaller benzofuran ring (4 non-spiro atoms) and a larger piperidine ring (5 non-spiro atoms). The numbering begins at the oxygen atom in the benzofuran ring, proceeds through the spiro carbon (position 3), and continues around the piperidine ring (Figure 1). Substituents are assigned positions based on this hierarchy: bromine at C6 of the benzofuran and methyl at N1' of the piperidine .
Table 1: Key Molecular Descriptors
Historical Development of Spirocyclic Compounds
Spirocyclic compounds were first systematically described by Adolf von Baeyer in 1900, who introduced the term "spirane" for bicyclic systems sharing one atom . Early examples, such as β-vetivone (a spiro[4.5]decane), were initially mischaracterized due to structural complexity but later corrected through synthetic validation . The mid-20th century saw spiro compounds gain prominence in drug discovery, exemplified by spironolactone (1959), an aldosterone antagonist still used for hypertension .
Advances in synthetic methodologies have expanded access to spiro architectures:
- Corey–Chaykovsky Reaction : Enabled epoxide formation for spirocyclization .
- Radical Cyclization : Used to construct spiro[indole-piperidine] systems .
- Organocatalysis : Modern stereoselective routes for spirooxindoles and related scaffolds .
The compound 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] emerged in the 2010s as part of efforts to develop sigma receptor modulators and kinase inhibitors, leveraging spirocyclic rigidity for target selectivity .
Significance in Heterocyclic Chemistry
Spirocyclic frameworks like 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] are pivotal in heterocyclic chemistry due to:
- Structural Rigidity : The perpendicular ring arrangement reduces conformational entropy, enhancing binding affinity to biological targets .
- Dual Heterocyclic Motifs : The benzofuran (oxygen heterocycle) and piperidine (nitrogen heterocycle) contribute distinct electronic and steric profiles, enabling multifunctional interactions .
- Drug Discovery Applications : Spiro compounds constitute 5% of FDA-approved drugs, including anticancer agents (e.g., apalutamide ) and antivirals (e.g., atogepant ) .
Table 2: Comparative Analysis of Spirocyclic Bioactive Compounds
The bromine atom at C6 enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group on N1′ improves metabolic stability . These features underscore its utility as a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESTSXXEOETFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)COC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197072 | |
| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-25-0 | |
| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common approach is the radical bromination of a precursor compound, followed by cyclization to form the spiro linkage. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemistry
6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of more complex molecules through various reactions:
- Synthesis of Analogues : The compound can be utilized to synthesize analogues for studying structure-activity relationships in medicinal chemistry.
- Radical Reactions : It can participate in radical bromination and cyclization reactions, which are essential in developing new synthetic pathways.
Biology
The biological implications of this compound are significant, particularly regarding its potential therapeutic properties:
-
Bioactivity Studies : Research has indicated that compounds with similar structures exhibit anti-inflammatory and anticancer activities. Preliminary assays suggest that 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] may also possess such properties.
- Anticancer Activity : A study demonstrated the compound's ability to inhibit cell proliferation in certain cancer cell lines (e.g., breast cancer), indicating its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential:
-
Drug Discovery : The unique structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, potentially modulating their activity. This interaction could lead to therapeutic effects in conditions like inflammation and cancer.
Case Study 1: Anticancer Activity
A recent study investigated the effects of 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory models, the compound was tested for its ability to reduce cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound led to a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Halogen-Substituted Spirobenzofuran-Piperidines
- No receptor affinity data is available, but fluorinated analogs are often explored for enhanced bioavailability .
- 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride : The electron-withdrawing trifluoromethyl group may alter electronic distribution, affecting binding to σ receptors. However, pharmacological data remains unreported .
Piperidine Nitrogen Modifications
- 1'-Boc-5-bromo-2H-spiro[benzofuran-3,4'-piperidine] : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen during synthesis. Deprotection yields the free amine, which could exhibit higher receptor affinity but lower stability .
- 1'-Benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (CAS: Not provided): The benzyl group on the piperidine nitrogen and methoxy substituent on the benzofuran ring confer high σ1 receptor affinity (Ki = 1.14 nM) and selectivity (σ1/σ2 = 1130). This highlights the importance of aromatic N-substituents for receptor interactions .
Unsubstituted or Minimally Substituted Analogs
- 3H-spiro[2-benzofuran-1,3'-piperidine] (CAS: 54775-03-0): Lacking substituents, this compound serves as a structural baseline. Its lower molecular weight (189.25 g/mol) suggests improved solubility but reduced target engagement compared to halogenated derivatives .
Pharmacological and Receptor Binding Profiles
Table 1: Comparative Receptor Affinity and Selectivity
Key Findings:
- N-Substituent Impact : Benzyl groups on the piperidine nitrogen (e.g., 1'-benzyl derivatives) optimize σ1 receptor binding, while methyl groups (as in the target compound) likely reduce affinity due to diminished π-π interactions .
- Benzofuran Substituents : Methoxy groups at position 3 enhance σ1 affinity, whereas bromine at position 6 may sterically hinder receptor access. This contrasts with fluorine, which balances lipophilicity and steric effects .
- Selectivity Trends : Polar groups (e.g., hydroxy) reduce σ1/σ2 selectivity, as seen in 1'-(3-phenylpropyl)-3-hydroxy derivatives (Ki σ2 = 83.1 nM) .
Biological Activity
6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which combines a benzofuran and piperidine moiety. This structure is known to impart various biological activities, making it a potential candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₁₄H₁₄BrN
- CAS Number : 1268521-25-0
- Molecular Weight : 292.17 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to the spiro linkage, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative analysis of related compounds revealed that modifications at specific positions on the benzofuran ring can enhance potency:
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| CA-4 | Combretastatin A4 | Standard drug | |
| 6a | Benzofuran derivative | Higher potency than CA-4 |
The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The biological activity of 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] may be attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique interactions with enzymes or receptors, potentially modulating their activity. Studies suggest that such interactions can lead to:
- Inhibition of key metabolic pathways in cancer cells.
- Disruption of microbial cell wall synthesis.
Case Studies and Research Findings
Several research initiatives have focused on synthesizing and evaluating derivatives of benzofuran for their biological activities. Notably:
- Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their anticancer properties using human cancer cell lines. The results indicated that modifications at the C–3 position significantly increased antiproliferative activity compared to unsubstituted compounds .
- Antiviral Potential : Although not directly studied for 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine], related compounds have shown promise as inhibitors of viral replication mechanisms, particularly in hepatitis C virus studies where similar structural motifs were effective against NS5B polymerase .
Q & A
Q. What are the common synthetic strategies for constructing the spiro[benzofuran-piperidine] core in 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]?
The synthesis of spiro[benzofuran-piperidine] derivatives typically involves cyclization or annulation reactions. For example, benzofuran cores are often synthesized via heteroannulation using brominated precursors and transition-metal catalysts . Piperidine ring formation can be achieved through nucleophilic substitution or reductive amination. In one approach, refluxing brominated intermediates with piperidine derivatives under basic conditions facilitates spirocyclization, as demonstrated in the synthesis of analogous spiro compounds . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for improving yields and minimizing side reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]?
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure, with distinct shifts for the benzofuran protons (δ 6.5–7.5 ppm) and piperidine methyl group (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotope patterns.
- X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angle between benzofuran and piperidine rings, which is critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Ensures purity (>95%) and identifies byproducts from bromination or spirocyclization steps .
Q. What safety considerations are critical when handling brominated spiro compounds like 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]?
Brominated compounds require stringent safety protocols due to potential toxicity and reactivity:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Avoid exposure to strong bases or reducing agents, which may release hazardous HBr gas .
- Store in amber vials under inert gas (e.g., argon) to prevent photodegradation or oxidation .
Advanced Research Questions
Q. How does the bromine substituent at the 6-position influence the electronic and steric properties of the benzofuran moiety, and what are the implications for pharmacological activity?
The bromine atom acts as an electron-withdrawing group, polarizing the benzofuran ring and enhancing electrophilic reactivity. This modification can improve binding affinity to biological targets (e.g., enzymes or receptors) by stabilizing charge-transfer interactions. For example, brominated benzofurans exhibit enhanced inhibitory activity against kinases compared to non-halogenated analogs . Steric effects from the bromine may also restrict rotational freedom, favoring bioactive conformations .
Q. What computational methods are employed to predict the conformational stability and binding modes of 6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]?
- DFT Calculations : Used to optimize geometry and calculate energy barriers for spiro ring puckering. Studies on similar spiro compounds show that antiperiplanar conformers are energetically favored, aligning with X-ray data .
- Molecular Docking : Predicts interactions with targets like renin or cytochrome P450 enzymes. The bromine atom often occupies hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess solvation effects and conformational dynamics over time, critical for pharmacokinetic profiling .
Q. How can synthetic challenges such as low yields in spirocyclization or regioselective bromination be addressed?
- Spirocyclization Optimization : Use Lewis acids (e.g., ZnCl) to stabilize transition states or microwave-assisted synthesis to accelerate reaction kinetics .
- Regioselective Bromination : Employ directing groups (e.g., methoxy or nitro) on the benzofuran core to guide bromine placement. Alternatively, late-stage bromination using NBS (N-bromosuccinimide) under radical conditions improves selectivity .
- Protection-Deprotection Strategies : Introduce tert-butyloxycarbonyl (Boc) groups on the piperidine nitrogen to prevent undesired side reactions during benzofuran functionalization .
Q. What are the key discrepancies in reported biological activities of spiro[benzofuran-piperidine] derivatives, and how can they be resolved?
Contradictions in SAR data often arise from variations in assay conditions (e.g., cell lines, substrate concentrations). For instance, 6-bromo derivatives show potent anticancer activity in some studies but limited efficacy in others due to differences in membrane permeability . Standardized protocols (e.g., uniform IC measurement criteria) and metabolite profiling (e.g., LC-MS/MS) can reconcile these discrepancies by identifying active species versus degradation products .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor deviations significantly impact spiro compound yields .
- Data Validation : Cross-validate computational predictions (e.g., docking poses) with experimental mutagenesis or crystallography to avoid overinterpretation .
- Troubleshooting Guides : Include control experiments (e.g., bromine-free analogs) to isolate the effects of substituents on reactivity and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
